molecular formula C16H16ClN3OS B4114834 N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B4114834
M. Wt: 333.8 g/mol
InChI Key: ZNCSGCJSJATBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as SNX-2112, is a small molecule inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins. Inhibition of Hsp90 has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

Hsp90 is a highly conserved protein that is essential for the folding and stabilization of numerous client proteins, including oncogenic signaling proteins. Inhibition of Hsp90 leads to the degradation of these client proteins and the induction of apoptosis in cancer cells. N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide binds to the ATP-binding pocket of Hsp90, preventing the binding of ATP and disrupting the chaperone function of Hsp90.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide has also been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments is its specificity for Hsp90, which allows for the study of the specific effects of Hsp90 inhibition. However, N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide is a small molecule inhibitor, which may limit its use in certain experimental settings. Additionally, the effects of N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide may be influenced by the cellular context and the presence of other chaperones and co-chaperones.

Future Directions

Future research on N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide could focus on its potential in combination therapy with other chemotherapeutic agents or targeted therapies. Additionally, further studies could investigate the role of N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide in other diseases, such as infectious diseases and neurodegenerative disorders. The development of more potent and selective Hsp90 inhibitors could also be an area of future research.

Scientific Research Applications

N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents.

properties

IUPAC Name

N-[3-[(4-chlorophenyl)methylcarbamothioylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-11(21)19-14-3-2-4-15(9-14)20-16(22)18-10-12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCSGCJSJATBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(4-chlorobenzyl)carbamothioyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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